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molecular formula C7H12ClNS B8638711 3-Thiophen-2-ylpropan-1-amine hydrochloride CAS No. 7404-70-8

3-Thiophen-2-ylpropan-1-amine hydrochloride

Cat. No. B8638711
M. Wt: 177.70 g/mol
InChI Key: OKGPAGJGYJZIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05057613

Procedure details

A solution of 4.1 g of 3-(2-thienyl)propylamine (obtained from the hydrochloride by standard procedures) in about 100 ml of dimethylformamide was cooled to 0° C. and 5.7 g of solid 90% 1,1'-thiocarbonyldiimidazole was added. The mixture was allowed to warm slowly to room temperature and then stirred for 16 hours. It was then poured into water and the resulting aqueous mixture was extracted with three portions of ethyl acetate. Saturated sodium chloride solution was added to break up any emulsion. The resulting ethyl acetate solution was washed with water, dried over sodium sulfate and then concentrated. The crude product obtained was mixed with 3.0 g of aminoacetaldehyde dimethyl acetal in 80 ml of dimethylformamide and heated at 80° C. for 3 hours. The mixture was then cooled to room temperature and the solvent was removed under reduced pressure. The residue was dissolved in ethanol and 2.5N hydrochloric acid was added to hydrolyze the acetal. The mixture was heated at reflux for 2 hours and then cooled to room temperature and poured into 500 g of ice. The resulting mixture was then heated to remove any remaining ethanol but no solid formed in the residual mixture which was then extracted with three portions of ethyl acetate. The ethyl acetate extracts were combined and dried over sodium sulfate and the solvent was evaporated to give a residual tan oil. This oil crystallized on standing and was recrystallized from toluene to give 1,3-dihydro-1-[3-(2-thienyl)propyl]-2H-imidazole-2-thione melting at about 94°-96.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[S:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH2:7][CH2:8][CH2:9][NH2:10]>CN(C)C=O>[S:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH2:7][CH2:8][CH2:9][NH2:10] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.S1C(=CC=C1)CCCN
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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